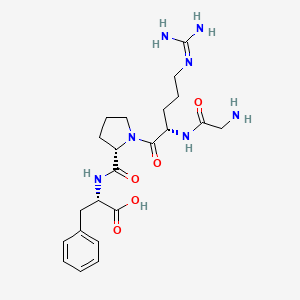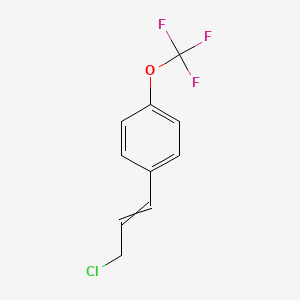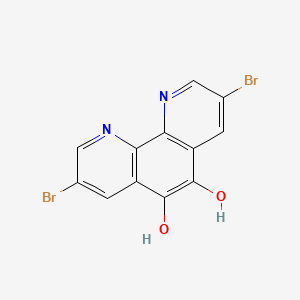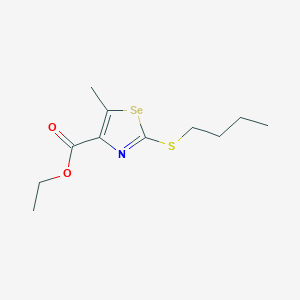![molecular formula C15H14FNO4 B12590737 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene CAS No. 647858-21-7](/img/structure/B12590737.png)
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C13H12FNO4 It is characterized by the presence of a benzyloxy group, a fluoro group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.
Introduction of the Fluoro Group:
Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-[2-(Benzyloxy)ethoxy]-2-methoxy-4-nitrobenzene.
Reduction: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-aminobenzene.
Oxidation: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-carboxybenzene.
Scientific Research Applications
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s stability and binding affinity to target proteins. The benzyloxy group can facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar structure but lacks the ethoxy group.
4-Chloro-2-fluoro-1-nitrobenzene: Similar structure but has a chloro group instead of a benzyloxy group.
Methyl 3-fluoro-4-nitrobenzenecarboxylate: Similar structure but has a carboxylate group instead of a benzyloxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
647858-21-7 |
|---|---|
Molecular Formula |
C15H14FNO4 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-fluoro-4-nitro-1-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H14FNO4/c16-14-10-13(17(18)19)6-7-15(14)21-9-8-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI Key |
NKDCXROSSAMFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)

![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
![{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12590681.png)

![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)

![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



